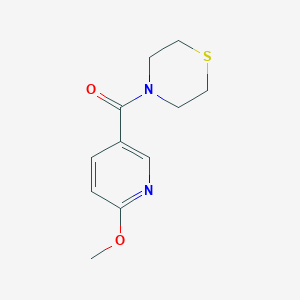
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is not fully understood. However, studies have suggested that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer development.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. Studies have demonstrated that (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. Additionally, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is its potent and selective activity against cancer cells and inflammation. Moreover, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development. However, one of the limitations of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is its limited solubility in water, which can affect its pharmacokinetics and bioavailability.
Zukünftige Richtungen
The potential therapeutic applications of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone are still being explored, and several future directions can be considered. One of the future directions is the development of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone-based drugs for cancer and inflammation. Moreover, studies can be conducted to investigate the potential neuroprotective effects of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone in various neurodegenerative diseases. Additionally, the mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can be further elucidated to identify specific targets and signaling pathways involved in its therapeutic effects.
Conclusion:
In conclusion, (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone involves a multi-step process, and it has been extensively researched for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone is not fully understood, but studies have suggested that it inhibits specific enzymes and signaling pathways involved in the pathogenesis of various diseases. (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Several future directions can be considered to explore the potential therapeutic applications of (6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone further.
Synthesemethoden
(6-Methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process that involves the reaction between 6-methoxypyridine-3-carboxaldehyde and thiomorpholine followed by the reaction with methyl isocyanate. The final product is obtained through purification and isolation processes.
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-10-3-2-9(8-12-10)11(14)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOKLUZWXIKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

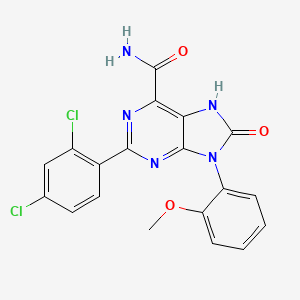
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)
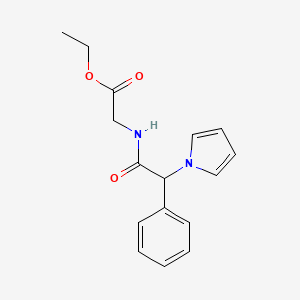
![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)
![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)
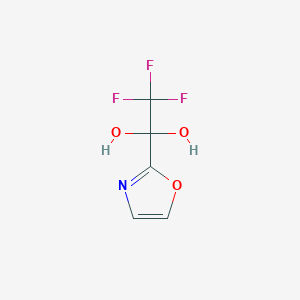

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)
![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)
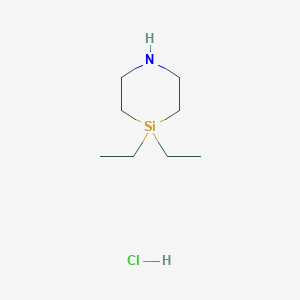


![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)